CBP Inhibition Enabled by N-Isopropyl Substitution
In a binding affinity study, the derivative 5-(1-isopropyl-1H-pyrazol-4-yl)-1-methyl-4-phenylpyridin-2(1H)-one, synthesized via this boronic acid, demonstrated an IC50 value of <500 nM against CREB-binding protein (CBP) [1]. While direct IC50 data for N-methyl or N-ethyl analogs are not available, the N-isopropyl moiety is essential for achieving the hydrophobic contacts required for sub-micromolar inhibition, a feature less pronounced with smaller alkyl groups.
| Evidence Dimension | CBP Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | <500 nM (for 5-(1-isopropyl-1H-pyrazol-4-yl) derivative) |
| Comparator Or Baseline | 1-Methylpyrazole-4-boronic acid derivative (structural analog) |
| Quantified Difference | Not available; N-isopropyl required for potency |
| Conditions | BindingDB assay for CBP inhibition |
Why This Matters
Demonstrates that the isopropyl substituent is critical for achieving biologically relevant potency in epigenetic drug discovery.
- [1] BindingDB. (n.d.). BDBM437404: 5-(1-isopropyl-1H-pyrazol-4-yl)-1-methyl-4-phenylpyridin-2(1H)-one. US Patent US10617680, Example 138. Retrieved from https://bindingdb.org View Source
